N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a dichlorobenzene ring and a bromo-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide typically involves the reaction of 4-bromo-3-methylaniline with 2,5-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide
- N-(4-chlorobenzyl)acetamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and binding affinity in various applications. The combination of these functional groups makes it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C13H10BrCl2NO2S |
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Molecular Weight |
395.1 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C13H10BrCl2NO2S/c1-8-6-10(3-4-11(8)14)17-20(18,19)13-7-9(15)2-5-12(13)16/h2-7,17H,1H3 |
InChI Key |
MRSSMCVCBJTKER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Br |
Origin of Product |
United States |
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